Cas no 2243515-71-9 (1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2243515-71-9
- EN300-6492597
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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- Inchi: 1S/C26H23NO4/c1-16-7-6-12-21-22(25(28)29)13-14-27(24(16)21)26(30)31-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-12,22-23H,13-15H2,1H3,(H,28,29)
- InChI Key: IKHHNXAVQUTAPN-UHFFFAOYSA-N
- SMILES: O(C(N1C2C(C)=CC=CC=2C(C(=O)O)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 413.16270821g/mol
- Monoisotopic Mass: 413.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 66.8Ų
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6492597-0.05g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2243515-71-9 | 95.0% | 0.05g |
$1657.0 | 2025-03-15 | |
| Enamine | EN300-6492597-0.1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2243515-71-9 | 95.0% | 0.1g |
$1735.0 | 2025-03-15 | |
| Enamine | EN300-6492597-0.25g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2243515-71-9 | 95.0% | 0.25g |
$1814.0 | 2025-03-15 | |
| Enamine | EN300-6492597-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2243515-71-9 | 95.0% | 0.5g |
$1893.0 | 2025-03-15 | |
| Enamine | EN300-6492597-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2243515-71-9 | 95.0% | 1.0g |
$1971.0 | 2025-03-15 | |
| Enamine | EN300-6492597-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2243515-71-9 | 95.0% | 2.5g |
$3865.0 | 2025-03-15 | |
| Enamine | EN300-6492597-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2243515-71-9 | 95.0% | 5.0g |
$5719.0 | 2025-03-15 | |
| Enamine | EN300-6492597-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2243515-71-9 | 95.0% | 10.0g |
$8480.0 | 2025-03-15 |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2243515-71-9, named 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a tetrahydroquinoline framework. The presence of these functional groups endows the molecule with distinctive chemical properties and potential applications in various research domains.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery and material synthesis. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during complex synthetic procedures. This makes the compound an ideal candidate for use as an intermediate in the construction of bioactive molecules. Furthermore, the 8-methyl substitution on the tetrahydroquinoline ring introduces steric and electronic effects that can influence the molecule's reactivity and biological activity.
One of the most intriguing aspects of this compound is its potential as a building block for advanced materials. Researchers have explored its use in constructing functional polymers and optoelectronic devices. The fluorenyl moiety contributes to the molecule's luminescent properties, which can be advantageous in applications such as light-emitting diodes (LEDs) and sensors. Recent advancements in click chemistry have also enabled efficient coupling reactions involving this compound, further expanding its utility in material science.
In terms of biological applications, this compound has shown promise as a precursor for bioactive agents. The tetrahydroquinoline core is known to exhibit anti-inflammatory and antioxidant properties, making it a valuable scaffold for drug development. Additionally, the Fmoc group can be selectively removed under mild conditions, allowing for precise control over the molecule's functionality during biological assays.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the fluorenylmethoxycarbonyl group and subsequent coupling reactions to assemble the tetrahydroquinoline framework. Recent optimizations in these processes have significantly improved yields and reduced reaction times, making large-scale production more feasible.
From an environmental standpoint, this compound demonstrates good stability under standard storage conditions. Its degradation pathways have been studied extensively, revealing that it undergoes hydrolysis under specific conditions to yield biodegradable byproducts. This makes it an eco-friendly choice for applications where sustainability is a priority.
In conclusion, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a versatile compound with a wide range of potential applications. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new possibilities for this compound, its role in advancing technological and biomedical innovations is expected to grow significantly.
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